2-[8-(benzylsulfanyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide 2-[8-(benzylsulfanyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 303969-51-9
VCID: VC5335088
InChI: InChI=1S/C15H15N5O3S/c1-19-12-11(13(22)18-14(19)23)20(7-10(16)21)15(17-12)24-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,16,21)(H,18,22,23)
SMILES: CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CC(=O)N
Molecular Formula: C15H15N5O3S
Molecular Weight: 345.38

2-[8-(benzylsulfanyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide

CAS No.: 303969-51-9

Cat. No.: VC5335088

Molecular Formula: C15H15N5O3S

Molecular Weight: 345.38

* For research use only. Not for human or veterinary use.

2-[8-(benzylsulfanyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide - 303969-51-9

Specification

CAS No. 303969-51-9
Molecular Formula C15H15N5O3S
Molecular Weight 345.38
IUPAC Name 2-(8-benzylsulfanyl-3-methyl-2,6-dioxopurin-7-yl)acetamide
Standard InChI InChI=1S/C15H15N5O3S/c1-19-12-11(13(22)18-14(19)23)20(7-10(16)21)15(17-12)24-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,16,21)(H,18,22,23)
Standard InChI Key XXDOQBBTUFMROD-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CC(=O)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s purine backbone is substituted at three key positions:

  • Position 3: Methyl group (CH3-\text{CH}_3)

  • Position 8: Benzylsulfanyl group (SCH2C6H5-\text{S}-\text{CH}_2\text{C}_6\text{H}_5)

  • Position 7: Acetamide side chain (CH2CONH2-\text{CH}_2\text{CONH}_2) .

The presence of two ketone groups at positions 2 and 6 confers rigidity to the purine ring, while the benzylsulfanyl group introduces hydrophobicity, influencing its pharmacokinetic properties.

Physicochemical Data

PropertyValueSource
Molecular FormulaC15H15N5O3S\text{C}_{15}\text{H}_{15}\text{N}_5\text{O}_3\text{S}
Molecular Weight345.38 g/mol
XLogP30.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions under controlled conditions (anhydrous solvents, inert atmosphere). Key steps include:

  • Purine Core Functionalization: Introduction of the methyl group at position 3 via alkylation.

  • Sulfanyl Group Incorporation: Thiolation at position 8 using benzyl mercaptan.

  • Acetamide Addition: Coupling of the acetamide group at position 7 via nucleophilic substitution .

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, methyl group at δ 2.5 ppm) .

  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 345.09 .

  • Chromatography: HPLC and TLC ensure purity (>95%).

Biological Activities and Mechanisms

Mechanistic Insights

  • Enzyme Binding: The acetamide side chain may hydrogen-bond with catalytic residues of target enzymes .

  • Sulfanyl Group Role: Enhances membrane permeability and modulates electron distribution for redox interactions .

Applications in Drug Development

Lead Optimization

This compound serves as a scaffold for:

  • Anticancer Agents: Modifications at position 8 (e.g., halogen substitution) improve selectivity .

  • Antiviral Drugs: Acyclic nucleoside analogs derived from purines show activity against DNA viruses .

Preclinical Challenges

  • Metabolic Stability: The benzylsulfanyl group may undergo oxidative metabolism, necessitating prodrug strategies.

  • Solubility: Low aqueous solubility (XLogP3=0.8\text{XLogP3} = 0.8) limits bioavailability .

Comparative Analysis with Analogues

CompoundKey ModificationsActivitySource
WAY-3108193-Bromobenzyl at position 8B-Raf inhibition (IC50_{50} = 12 nM)
CHEMBL1435065Thiazole replacement of benzylAntifungal
2-(1,3-Dimethyl-2,6-dioxo...Methyl at N1 and N3Adenosine receptor antagonism

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